molecular formula C12H25BClNO2 B2797051 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine hydrochloride CAS No. 2365173-97-1

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine hydrochloride

Cat. No. B2797051
CAS RN: 2365173-97-1
M. Wt: 261.6
InChI Key: CJDXWFWCXDUNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C8H17BO2 . It’s used in various chemical reactions, including the borylation of alkyl or aryl alkynes and alkenes . “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is another related compound with the molecular formula C12H18BNO2 . It’s used in Suzuki-Miyaura Cross Coupling Reaction .


Molecular Structure Analysis

The molecular weight of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is 219.09 . The compound appears as a white to yellow to orange powder or crystal .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20 degrees Celsius . It has a melting point of 166.0 to 170.0 degrees Celsius . It’s insoluble in water but shows almost transparency when dissolved in hot methanol .

Scientific Research Applications

Borylation Reactions

Hydroboration Reactions

Hydroboration involves the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds. Our compound plays a role in these reactions:

Fluorenylborolane Synthesis

Fluorenylborolanes are important intermediates in organic synthesis. Our compound contributes to their preparation:

Conjugated Copolymer Intermediates

This compound also plays a role in the synthesis of intermediates for creating conjugated copolymers:

Safety And Hazards

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can cause skin irritation and serious eye irritation . It’s recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and seek medical advice if irritation persists .

properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDXWFWCXDUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride

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